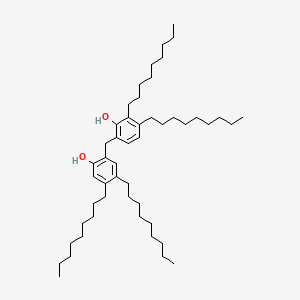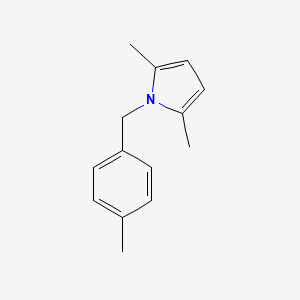
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) is a synthetic steroidal compound It is structurally derived from androstane, a steroid nucleus, and is characterized by the presence of two oxononanoate ester groups at the 3 and 17 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) typically involves the esterification of (3beta,17beta)-17-Methylandrost-5-ene-3,17-diol with oxononanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis starting from commercially available androstane derivatives. The process includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials and as a component in certain polymer formulations.
Mecanismo De Acción
The mechanism of action of (3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound can modulate the activity of these receptors, influencing gene expression and cellular functions. The pathways involved may include the regulation of inflammatory responses and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
(3beta,17beta)-Androst-5-ene-3,17-diol: A related compound with hydroxyl groups instead of ester groups.
17-Methylandrost-5-ene-3beta,11beta,17beta-triol: Another derivative with additional hydroxyl groups.
Uniqueness
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) is unique due to its specific ester functional groups, which confer distinct chemical properties and potential biological activities compared to its hydroxylated counterparts. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
94030-88-3 |
|---|---|
Fórmula molecular |
C38H60O6 |
Peso molecular |
612.9 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-17-(3-oxononanoyloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-oxononanoate |
InChI |
InChI=1S/C38H60O6/c1-6-8-10-12-14-28(39)25-34(41)43-30-18-21-36(3)27(24-30)16-17-31-32(36)19-22-37(4)33(31)20-23-38(37,5)44-35(42)26-29(40)15-13-11-9-7-2/h16,30-33H,6-15,17-26H2,1-5H3/t30-,31+,32-,33-,36-,37-,38-/m0/s1 |
Clave InChI |
ASAWDXJIGAVOBY-KTGQPBQXSA-N |
SMILES isomérico |
CCCCCCC(=O)CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@]4(C)OC(=O)CC(=O)CCCCCC)C)C |
SMILES canónico |
CCCCCCC(=O)CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)CC(=O)CCCCCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


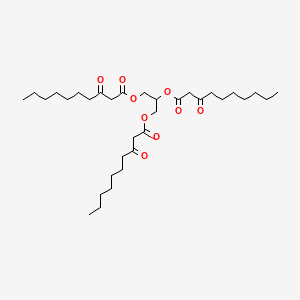
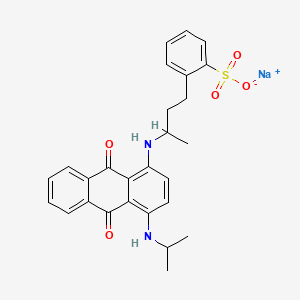
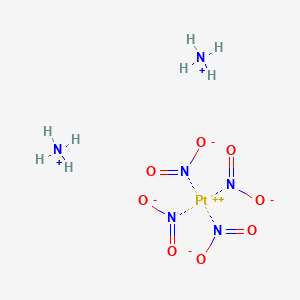
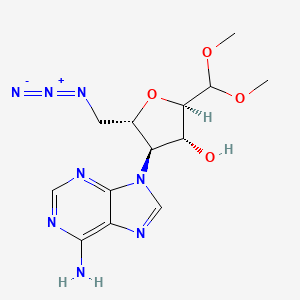



![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)
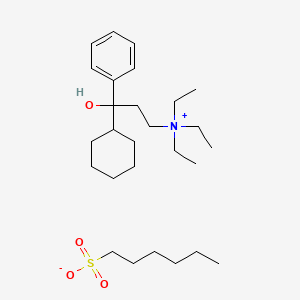
![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)

